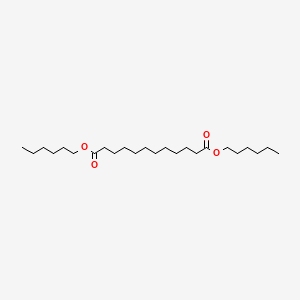![molecular formula C44H31N4OP B8245715 Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide](/img/structure/B8245715.png)
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide is a complex organic compound with the molecular formula C44H31N4OP This compound is known for its unique structure, which includes a phosphine oxide core and benzimidazole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide typically involves the reaction of 1-phenyl-1H-benzoimidazole with a phosphine oxide precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The benzimidazole groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives and phosphine oxide or phosphine compounds, depending on the reaction conditions and reagents used .
科学研究应用
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism of action of Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and benzimidazole groups. These interactions can lead to the modulation of various biochemical pathways, including those involved in electron transport and fluorescence. The compound’s strong polarity and π-electrons contribute to its ability to passivate defects and improve charge transport in materials .
相似化合物的比较
Similar Compounds
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Similar structure but with three benzimidazole groups.
2,4,6-Tris(4-(1-phenyl-1H-benzo[d]imidazol)phenyl)-1,3,5-triazine: Contains a triazine ring core instead of a phosphine oxide core.
Uniqueness
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide is unique due to its specific combination of a phosphine oxide core and benzimidazole groups, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring high stability and efficient charge transport .
属性
IUPAC Name |
1-phenyl-2-[4-[phenyl-[4-(1-phenylbenzimidazol-2-yl)phenyl]phosphoryl]phenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H31N4OP/c49-50(36-18-8-3-9-19-36,37-28-24-32(25-29-37)43-45-39-20-10-12-22-41(39)47(43)34-14-4-1-5-15-34)38-30-26-33(27-31-38)44-46-40-21-11-13-23-42(40)48(44)35-16-6-2-7-17-35/h1-31H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKXFVABDARJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC8=CC=CC=C8N7C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H31N4OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B8245646.png)
![(3aR,5S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-methylidene-3a,6a-dihydrofuro[2,3-d][1,3]dioxole](/img/structure/B8245648.png)




![2-[(Benzyloxy)carbonyl]pyridine-3-carboxylic acid](/img/structure/B8245684.png)


![4-[[(3R)-8-chloro-2,5-dioxo-3-(pyridin-2-ylmethyl)-1,3-dihydro-1,4-benzodiazepin-4-yl]methyl]-N-(5-methoxypyridin-2-yl)-2-methylbenzamide](/img/structure/B8245700.png)
![5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole](/img/structure/B8245721.png)
![5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8245731.png)
